molecular formula C16H19FN4O3S2 B2494168 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1105231-88-6

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2494168
CAS No.: 1105231-88-6
M. Wt: 398.47
InChI Key: KUPFNXMJTSHMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at position 2 with a 4-fluorophenylamino group and at position 4 with a 1-(4-(methylsulfonyl)piperazin-1-yl)ethanone moiety.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFNXMJTSHMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone represents a complex molecular structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables and case studies.

Structural Overview

The compound is characterized by the following structural components:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
  • Fluorophenyl group : The presence of fluorine may enhance biological activity through electronic effects.

Molecular Formula and Properties

  • Molecular Formula : C16H19FN4OS
  • Molecular Weight : 348.41 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the compound against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HT29 (colon cancer)

The results indicated an IC50 value of 1.98μg/mL1.98\,\mu g/mL, suggesting significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. The compound was tested against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticonvulsant Activity

The thiazole framework has been linked to anticonvulsant effects. Compounds similar to the one discussed have demonstrated effectiveness in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural components. Key observations include:

  • Electron-donating groups (like methyl or methoxy) at specific positions on the phenyl ring enhance anticancer activity.
  • The presence of halogen substituents can improve antimicrobial potency due to increased lipophilicity and reactivity.

Table 2: Structure-Activity Correlation

Compound StructureActivity TypeObserved Effect
Thiazole with methyl groupAnticancerIncreased potency
Thiazole with fluorineAntimicrobialEnhanced efficacy
Piperazine derivativeAnticonvulsantSignificant reduction in seizures

Comparison with Similar Compounds

Thiazole vs. Triazole/Thiadiazole Derivatives

  • Triazole Analogues: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the thiazole with a triazole ring. Triazoles exhibit greater aromatic stability and distinct hydrogen-bonding capabilities, which may alter pharmacokinetic profiles compared to thiazoles .
  • Thiadiazole Analogues: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () incorporates a thiadiazole-thiazolidinone hybrid.

Substituent Modifications

Piperazine Substituents

  • Methylsulfonyl vs. Trifluoromethyl Groups : Compounds such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () feature trifluoromethyl groups on the piperazine. While both substituents are electron-withdrawing, the methylsulfonyl group offers stronger hydrogen-bond acceptor capacity, which could enhance solubility and target binding .
  • Aromatic Sulfonyl Variations: 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine () uses tosyl (p-toluenesulfonyl) groups.

Fluorophenyl Modifications

  • Positional Isomerism : The 4-fluorophenyl group in the target compound contrasts with 2-fluorobenzoyl derivatives (e.g., ). Para-substitution on the phenyl ring maximizes electronic effects and minimizes steric hindrance compared to ortho-substitution .

Conformational and Crystallographic Insights

  • Piperazine Puckering : The target compound’s piperazine ring likely adopts a chair conformation, as observed in 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (). Ring puckering (defined by Cremer-Pople coordinates) influences molecular geometry and interactions .
  • Crystal Packing : Sulfonyl and fluorophenyl groups in analogous compounds promote intermolecular hydrogen bonding and van der Waals interactions, critical for crystallization and stability .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone?

Answer:
The synthesis typically involves three key steps:

Thiazole Core Formation : Condensation of thiourea derivatives with α-haloketones to construct the thiazole ring. For example, reacting 4-fluorophenylthiourea with 4-bromoacetoacetic acid derivatives under reflux in ethanol .

Amination : Introduction of the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .

Piperazine Coupling : Reaction of the thiazole intermediate with 4-(methylsulfonyl)piperazine using a coupling agent (e.g., EDC/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) .
Critical Parameters : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm final purity via HPLC (>95%) and elemental analysis .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiazole C-2 and C-4 protons, piperazine methylsulfonyl group) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 423.12) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amino groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Variable Substituents : Systematically modify the thiazole’s 4-fluorophenylamino group (e.g., replace fluorine with chlorine or methyl) and the piperazine’s methylsulfonyl group (e.g., substitute with acetyl or cyano) .
  • Assay Design : Test derivatives in in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) and in vivo xenograft models. Prioritize compounds with IC50_{50} < 100 nM and low cytotoxicity (CC50_{50} > 10 µM) .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to rule out impurities .
  • Assay Reproducibility : Standardize conditions (e.g., cell line passage number, serum concentration) and include positive controls (e.g., staurosporine for apoptosis assays) .
  • Orthogonal Assays : Confirm activity in both cell-free (e.g., enzymatic) and cell-based (e.g., luciferase reporter) systems to exclude off-target effects .

Advanced: What computational strategies can predict target binding and pharmacokinetics?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pocket of EGFR). Prioritize poses with hydrogen bonds to thiazole NH and sulfonyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological polar surface area to predict absorption and BBB penetration .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Answer:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the piperazine ring. Use salt forms (e.g., hydrochloride) for improved aqueous solubility .
  • Metabolic Stability : Replace labile groups (e.g., methylsulfonyl with trifluoromethyl) to reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., t1/2_{1/2} > 60 min) .
  • Permeability : Assess Caco-2 monolayer permeability (Papp_{app} > 1 × 106^{-6} cm/s) and P-gp efflux ratio (<2) .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track tissue distribution in rodent models (e.g., AUC024h_{0-24h} in plasma vs. tumor) .
  • Pull-Down Assays : Immobilize the compound on agarose beads to identify binding proteins from cell lysates. Validate targets via Western blot (e.g., phospho-EGFR) .
  • CRISPR Knockout : Generate kinase-deficient cell lines (e.g., EGFR/^{-/-}) to confirm target specificity in proliferation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.